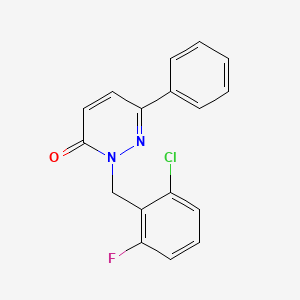

2-(2-chloro-6-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O/c18-14-7-4-8-15(19)13(14)11-21-17(22)10-9-16(20-21)12-5-2-1-3-6-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBYOKSGCLJZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of a pyridazinone derivative with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorobenzyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyridazinone, while oxidation could produce a pyridazinone with additional oxygen-containing functional groups.

Scientific Research Applications

2-(2-chloro-6-fluorobenzyl)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6-phenylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Selected Pyridazinone Derivatives

Key Observations :

- For example, the 2-chloro-6-fluorobenzyl group in the target compound may improve binding affinity compared to non-halogenated analogs like 4-methylbenzyl derivatives .

- Melting Points : Derivatives with bulky or electron-withdrawing groups (e.g., 3-chlorobenzyl) exhibit higher melting points due to increased intermolecular interactions .

- Spectral Signatures: The ¹H-NMR signals for the CH₂ group in benzyl-substituted pyridazinones typically appear near δ 5.54 ppm, as seen in , while ethyl substituents (e.g., in ) show characteristic quartets near δ 4.20 ppm.

Biological Activity

2-(2-Chloro-6-fluorobenzyl)-6-phenylpyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class. Its unique structure, characterized by the presence of both chlorine and fluorine substituents, suggests significant potential for biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClFN2O. The compound features a pyridazine ring substituted with a phenyl group and a chlorofluorobenzyl moiety. The presence of halogen atoms is often correlated with enhanced bioactivity, making this compound a subject of interest in medicinal chemistry.

Biological Activity

Antifungal and Insecticidal Properties

Preliminary studies indicate that this compound exhibits promising antifungal and insecticidal activities. It has been shown to affect various fungal species and pests, suggesting that structural modifications could enhance its efficacy against specific targets.

Mechanism of Action

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, influencing pathways related to cell growth and metabolism. It may act by inhibiting enzymes or modulating receptor activity, thus affecting cellular signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-6-phenylpyridazin-3(2H)-one | Lacks fluorine; contains chlorine only | Moderate antifungal activity |

| 5-Bromo-6-phenylpyridazin-3(2H)-one | Bromine instead of chlorine | Enhanced insecticidal properties |

| 5-Iodo-6-phenylpyridazin-3(2H)-one | Iodine substitution | Potentially higher lipophilicity |

| 4-Chloro-5-methylpyridazin-3(2H)-one | Methyl group substitution at position 4 | Varying levels of herbicidal activity |

The combination of chlorine and fluorine in this compound may enhance its biological activity compared to other derivatives lacking these halogens.

Case Studies

- Antiviral Activity : A study explored the effects of similar compounds on HIV-1-infected cells, revealing that derivatives with chlorofluorobenzyl substitutions exhibited significant antiviral activity against wild-type HIV-1 and clinically relevant mutants .

- Molecular Docking Studies : Molecular docking studies have demonstrated the potential binding interactions between this compound and various protein targets, including protease inhibitors relevant to SARS-CoV-2. These studies suggest that the compound may inhibit viral replication by targeting essential viral enzymes .

- Physicochemical Properties : Computational analyses have indicated favorable physicochemical properties for drug development, including low energy gaps suggesting high reactivity and potential bioactivity .

Q & A

Q. Advanced

- Sonochemical Synthesis : Ultrasonic irradiation improves reaction efficiency and reduces side products by enhancing mass transfer (e.g., triazole derivatives synthesized in 85% yield under sonication) .

- Catalytic Systems : Use of palladium catalysts or phase-transfer agents for selective benzylation.

- Monitoring : Real-time HPLC or TLC tracks intermediate formation. Adjusting stoichiometry of benzylating agents (e.g., 1.2 eq. of 2-chloro-6-fluorobenzyl chloride) prevents over-alkylation .

How to resolve discrepancies in crystallographic data across studies?

Q. Advanced

- Validation : Collect multiple datasets at different temperatures (e.g., 100 K vs. 294 K) to assess thermal motion and disorder .

- Software Tools : Use SHELXL’s “RIGU” or “DELU” commands to model anisotropic displacement parameters for heavy atoms .

- Cross-Validation : Compare experimental data with DFT-optimized geometries (e.g., bond lengths within ±0.02 Å of calculated values) .

What computational methods complement experimental data for electronic analysis?

Q. Advanced

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing groups (Cl, F) lower LUMO energy, enhancing electrophilic substitution .

- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites (e.g., negative potential at pyridazinone carbonyl guides hydrogen bonding interactions) .

- Torsional Angle Analysis : Compare computed dihedral angles (e.g., C-Cl…C-F interactions) with SC-XRD data to validate conformational stability .

What safety protocols are recommended for handling hazardous intermediates?

Q. Advanced

- Hazardous Intermediates : 2-chloro-6-fluorobenzyl chloride is toxic and corrosive. Use fume hoods, nitrile gloves, and splash goggles .

- Waste Disposal : Segregate halogenated waste (e.g., chlorinated by-products) and transfer to certified hazardous waste facilities .

- Emergency Procedures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Document incidents per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.